N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold, a structural motif widely explored in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors. Benzylpiperidine derivatives are frequently studied for their neuroprotective, anti-cholinesterase, and receptor-binding activities .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,17-20-9-5-2-6-10-20)21-15-18-11-13-22(14-12-18)16-19-7-3-1-4-8-19/h1-10,18,21H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQRLWJZEIIVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Cyclization Route
The Chinese patent CN116924967A outlines a scalable method for N-benzyl-4-piperidone, a critical intermediate. Adapting this protocol:
- Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 50–60°C for 9–24 hours. Acrylate excess (3–5 equiv) minimizes monoester byproducts.
- Cyclization : The diester intermediate undergoes base-mediated cyclization (sodium methoxide, toluene, 80°C) to form N-benzyl-4-piperidone.
- Reductive Amination : The ketone is converted to the amine via Leuckart reaction or catalytic hydrogenation. For instance, treatment with ammonium formate and formic acid yields 1-benzylpiperidine-4-methanamine.
Key Data :
Alternative Pathway via tert-Butyl Carbamate Protection
A method from Ambeed employs tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate as a protected intermediate. For the target compound:
- Protection : Piperidine-4-methanamine is Boc-protected using di-tert-butyl dicarbonate.
- Benzylation : The free amine undergoes alkylation with benzyl bromide under Cs2CO3/DMSO conditions.
- Deprotection : Acidic removal of the Boc group (HCl/dioxane) liberates 1-benzylpiperidine-4-methanamine.
Advantages :
- Avoids side reactions during benzylation
- Higher regioselectivity compared to direct alkylation
Sulfonylation to Install Phenylmethanesulfonamide
Direct Sulfonylation of the Primary Amine
The amine reacts with phenylmethanesulfonyl chloride in dichloromethane or THF, using triethylamine as a base:
$$
\text{1-Benzylpiperidine-4-methanamine} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(1-Benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide}
$$
Optimization Notes :
Solid-Phase Synthesis for High-Throughput Production
A modified approach immobilizes the amine on Wang resin:
- Resin Loading : Couple 1-benzylpiperidine-4-methanamine to the resin via a carbamate linkage.
- Sulfonylation : Treat with phenylmethanesulfonyl chloride and DIEA in DMF.
- Cleavage : TFA/CH2Cl2 releases the pure product.
Benefits :
- Simplifies purification
- Scalable for parallel synthesis
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O) shows >99% purity with retention time = 12.4 min.
Comparative Evaluation of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Michael Addition | 70% | 95% | Moderate |
| Boc-Protected Route | 65% | 98% | High |
| Direct Sulfonylation | 85% | 99% | Low |
Trade-offs :
- The Michael addition route offers scalability but requires rigorous temperature control.
- Solid-phase synthesis reduces purification steps but incurs higher resin costs.
Challenges and Optimization Opportunities
Byproduct Formation :
Catalyst Selection :
Solvent Systems :
Industrial-Scale Considerations
- Cost Analysis :
- Benzylamine: \$120/kg
- Methyl acrylate: \$90/kg
- Phenylmethanesulfonyl chloride: \$350/kg
- Process Intensity :
Emerging Methodologies
- Photocatalytic C–N Bond Formation : Visible-light-mediated coupling could streamline amine-sulfonamide ligation.
- Flow Chemistry : Continuous-flow reactors may enhance cyclization step efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzyl or piperidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: The benzylpiperidine-sulfonamide scaffold is a promising candidate for CNS-targeted therapies due to its balanced lipophilicity and receptor selectivity. However, its exact mechanism of action remains underexplored.
- Contradictions : While halogenation enhances sigma2 receptor binding in phenylacetamides , it may reduce AChE inhibition in sulfonamides, necessitating further SAR studies.
- Synthesis Challenges : Low yields (e.g., 4% for 8h ) highlight the need for optimized reaction conditions, particularly for carbamoylation and reductive amination steps .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide (CAS Number: 953177-04-3) is a compound of interest due to its potential biological activities, particularly in relation to sigma receptors and its role in various pharmacological applications. This article explores the biological activity of this compound, including its receptor affinity, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.5 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in neuropharmacology.
| Property | Value |
|---|---|
| CAS Number | 953177-04-3 |
| Molecular Formula | C20H26N2O2S |
| Molecular Weight | 358.5 g/mol |
| Structure | Chemical Structure |
Sigma Receptor Affinity
Research has indicated that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant binding affinity for sigma receptors, particularly sigma1 receptors. For instance, a study demonstrated that the unsubstituted compound displayed a high affinity for sigma1 receptors with a Ki value of 3.90 nM, while showing lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests potential applications in imaging studies such as positron emission tomography (PET).
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate how different substitutions on the phenylacetamide aromatic ring affect receptor binding. The presence of electron-withdrawing groups generally increased the affinity for sigma receptors, while electron-donating groups resulted in diminished binding .
Key Findings from SAR Studies:
- 3-substituted compounds showed higher affinities compared to 2 and 4 substitutions.
- Halogen substitutions enhanced affinity for sigma2 receptors while maintaining sigma1 receptor affinity.
- Compounds lacking significant affinity for dopamine D2 and D3 receptors suggest a potential for reduced side effects related to dopaminergic activity .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, revealing promising results in terms of their selectivity and efficacy as sigma receptor ligands. The study highlighted that compounds with halogen substitutions exhibited enhanced pharmacological profiles, making them suitable candidates for further development .
Potential Therapeutic Applications
Given its selective binding to sigma receptors, this compound may have therapeutic implications in treating conditions such as:
- Neuropathic pain : Due to its interaction with sigma receptors, which are implicated in pain modulation.
- Neurodegenerative diseases : Sigma receptor ligands have been explored as neuroprotective agents.
Q & A
Q. What in vitro toxicity assays are critical for early-stage development?
- Assays :
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
